Azanide

Beschreibung

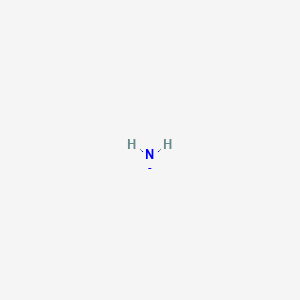

Structure

3D Structure

Eigenschaften

CAS-Nummer |

17655-31-1 |

|---|---|

Molekularformel |

NH2(−) H2N- |

Molekulargewicht |

16.023 g/mol |

IUPAC-Name |

azanide |

InChI |

InChI=1S/H2N/h1H2/q-1 |

InChI-Schlüssel |

HYGWNUKOUCZBND-UHFFFAOYSA-N |

SMILES |

[NH2-] |

Kanonische SMILES |

[NH2-] |

Synonyme |

azanide |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Electronic Structure of the Azanide Anion

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azanide anion (NH₂⁻), the conjugate base of ammonia, is a fundamental species in chemistry with significant implications in various chemical transformations. Its utility as a potent nucleophile and strong base is intimately linked to its electronic structure. This technical guide provides a comprehensive examination of the electronic configuration of the this compound anion, integrating theoretical frameworks such as molecular orbital theory with experimental data. We present a detailed analysis of its molecular geometry, hybridization, and spectroscopic signatures. This document is intended to serve as a core reference for researchers, scientists, and professionals in drug development who require a deep understanding of the electronic properties of this reactive species.

Introduction

The this compound anion, systematically named dihydrogen(1-)nitride(1-), is the simplest amide anion. Despite its simple composition, its high reactivity makes it a crucial reagent and intermediate in organic and inorganic synthesis. A thorough understanding of its electronic structure is paramount for predicting its reactivity, stability, and interactions with other molecules. This guide synthesizes theoretical models and experimental findings to provide a detailed portrait of the this compound anion's electronic landscape.

Molecular Geometry and Bonding

The geometry and bonding in the this compound anion can be effectively described by the Valence Shell Electron Pair Repulsion (VSEPR) theory and the concept of orbital hybridization.

VSEPR Theory and Molecular Shape

The central nitrogen atom in the this compound anion has five valence electrons, and with the addition of one electron for the negative charge and one from each of the two hydrogen atoms, there is a total of eight valence electrons. These eight electrons form two bonding pairs (with the hydrogen atoms) and two lone pairs. The VSEPR notation for the this compound anion is therefore AX₂E₂, where 'A' is the central atom, 'X' is a bonded atom, and 'E' is a lone pair.

The four electron pairs arrange themselves in a tetrahedral geometry to minimize electrostatic repulsion. However, the molecular shape is determined by the arrangement of the atoms only. Consequently, the this compound anion exhibits a bent or V-shaped molecular geometry, analogous to the water molecule.[1][2] The presence of two lone pairs results in greater repulsion than that between bonding pairs, compressing the H-N-H bond angle.[3][4]

Hybridization

To accommodate the four electron pairs in a tetrahedral arrangement, the nitrogen atom undergoes sp³ hybridization . One 2s and three 2p orbitals of the nitrogen atom combine to form four equivalent sp³ hybrid orbitals. Two of these sp³ orbitals overlap with the 1s orbitals of the hydrogen atoms to form two N-H σ bonds, while the other two sp³ orbitals are occupied by the two lone pairs of electrons.

Quantitative Structural and Spectroscopic Data

The structural parameters and spectroscopic properties of the this compound anion have been determined through a combination of experimental techniques and high-level computational studies.

| Property | Experimental Value | Computational Value | Method/Basis Set |

| H-N-H Bond Angle | 104.5°[5] | 102.4° | CCSD(T)/aug-cc-pVTZ |

| N-H Bond Length | Not available | 1.036 Å | CCSD(T)/aug-cc-pVTZ |

| Vibrational Frequencies | |||

| ν₁ (Symmetric Stretch) | ~3120 cm⁻¹ (in liquid NH₃) | 3245 cm⁻¹ | MP2/6-311++G(d,p) |

| ν₂ (Bending) | ~1540 cm⁻¹ (in liquid NH₃) | 1502 cm⁻¹ | MP2/6-311++G(d,p) |

| ν₃ (Asymmetric Stretch) | ~3220 cm⁻¹ (in liquid NH₃) | 3330 cm⁻¹ | MP2/6-311++G(d,p) |

| **Electron Affinity (NH₂) ** | 0.771 ± 0.005 eV | Not Applicable | Photoelectron Spectroscopy |

Molecular Orbital Theory

While hybridization provides a localized bonding picture, molecular orbital (MO) theory describes the delocalized nature of electrons across the entire molecule. The this compound anion is isoelectronic with the water molecule, and its MO diagram can be constructed in a similar manner, considering the C₂ᵥ point group.

The atomic orbitals of the central nitrogen atom (2s and 2p) and the symmetry-adapted linear combinations (SALCs) of the hydrogen 1s orbitals combine to form molecular orbitals. The eight valence electrons of NH₂⁻ fill these molecular orbitals.

The resulting molecular orbital configuration is (1a₁)²(1b₂)²(2a₁)²(1b₁)² .

-

1a₁ (bonding): Formed from the in-phase combination of the N 2s orbital and the H 1s SALC.

-

1b₂ (bonding): Formed from the in-phase combination of the N 2p orbital and the H 1s SALC.

-

2a₁ (largely non-bonding): Primarily composed of the N 2p orbital with some contribution from the H 1s SALCs. It has significant lone pair character.

-

1b₁ (non-bonding): This is the highest occupied molecular orbital (HOMO) and is a pure N 2p orbital, perpendicular to the molecular plane. This orbital holds the second lone pair and is crucial to the nucleophilicity of the anion.

Caption: Qualitative MO diagram for the this compound anion (NH₂⁻).

Experimental Protocols

The characterization of the this compound anion's electronic and molecular structure relies on a variety of sophisticated experimental and computational techniques.

Synthesis of Sodium Amide (NaNH₂) - A Representative this compound Salt

A common method for the laboratory synthesis of sodium amide involves the reaction of sodium metal with liquid ammonia, using a catalyst.

Protocol:

-

A reaction flask (e.g., a three-necked flask equipped with a cold finger condenser, a gas inlet, and a stirrer) is cooled to approximately -78 °C using a dry ice/acetone bath.

-

Ammonia gas is condensed into the flask to the desired volume.

-

A catalytic amount of ferric nitrate nonahydrate (Fe(NO₃)₃·9H₂O) is added to the liquid ammonia.

-

Small, clean pieces of sodium metal are cautiously added to the stirred solution. The reaction is monitored by the disappearance of the characteristic blue color of solvated electrons.

-

The reaction is complete when the solution turns a grayish-white, indicating the formation of sodium amide.

-

The liquid ammonia can then be evaporated to yield solid sodium amide, which must be handled under an inert atmosphere due to its reactivity with air and moisture.

Caption: Workflow for the laboratory synthesis of sodium amide.

Gas-Phase Structural Determination

The precise bond angle and bond length of gas-phase molecules like the this compound anion are determined using techniques such as gas electron diffraction or rotational spectroscopy.

General Methodology (Gas Electron Diffraction):

-

A beam of high-energy electrons is directed at a gaseous sample of the substance.

-

The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector.

-

The diffraction pattern is a function of the internuclear distances within the molecule.

-

By analyzing the intensity and angular distribution of the scattered electrons, a radial distribution function can be generated, from which bond lengths and bond angles can be derived.

General Methodology (Rotational Spectroscopy):

-

A gaseous sample is exposed to microwave radiation.

-

Polar molecules absorb this radiation at specific frequencies, causing transitions between quantized rotational energy levels.

-

The frequencies of these absorptions are related to the molecule's moments of inertia.

-

From the moments of inertia, highly precise bond lengths and bond angles can be calculated.

Computational Chemistry

High-level ab initio and density functional theory (DFT) calculations are invaluable for predicting and confirming the electronic and structural properties of reactive species like the this compound anion.

Typical Computational Workflow:

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy structure. This provides theoretical bond lengths and angles.

-

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the infrared and Raman spectra.

-

Electronic Property Calculation: Various electronic properties, such as the molecular orbital energies and electron density distribution, are calculated.

Caption: A typical workflow for computational analysis of NH₂⁻.

Conclusion

The electronic structure of the this compound anion is well-described by established chemical principles. Its sp³-hybridized nitrogen atom, bent molecular geometry, and the presence of two lone pairs, particularly the one occupying the high-energy 1b₁ non-bonding molecular orbital, are the key determinants of its pronounced basicity and nucleophilicity. The quantitative data from experimental and computational studies provide a precise and detailed picture of this fundamental anion, offering a solid foundation for understanding and predicting its role in chemical synthesis and biological processes. This guide provides the core information necessary for researchers and professionals to effectively utilize and understand the properties of the this compound anion in their work.

References

- 1. researchgate.net [researchgate.net]

- 2. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 3. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. Rotational action spectroscopy of trapped molecular ions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03975J [pubs.rsc.org]

Spectroscopic Characterization of Amide Anions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Amide anions, reactive intermediates of significant interest in organic synthesis and biochemistry, present unique challenges and opportunities for characterization. Their transient nature and high reactivity necessitate sophisticated spectroscopic techniques for elucidation of their structure and electronic properties. This technical guide provides a comprehensive overview of the core spectroscopic methods employed in the characterization of amide anions, with a focus on data interpretation, experimental design, and logical workflows.

Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the direct observation and characterization of amide anions in the gas phase. Electrospray ionization (ESI) is a particularly well-suited method for generating these ions from solution.

Key Observations

Under negative ion ESI-MS, amide anions are readily formed and detected. The formation and stability of these anions are influenced by several factors, including the pH of the solution and the nature of substituents on the amide. Electron-withdrawing groups tend to enhance the stability and observation of the amide anion, while electron-donating groups can suppress its formation[1][2].

A common fragmentation pathway for aromatic amide anions involves the formation of a resonance-stabilized benzoyl cation, which can further fragment through the loss of carbon monoxide to produce a phenyl cation[3]. For amides containing a γ-hydrogen, McLafferty rearrangement is a frequently observed fragmentation pattern[3]. The cleavage of the N-CO bond is a typical fragmentation pathway for many amides under both ESI and electron ionization (EI) conditions, leading to the formation of aryl acylium cations[4].

Experimental Protocol: ESI-MS of Amide Anions

A representative protocol for the observation of amide anions using ESI-MS is as follows:

-

Sample Preparation : Dissolve the amide of interest in a suitable solvent, typically a mixture of methanol and water. The concentration will depend on the instrument sensitivity but is often in the low micromolar range.

-

Ionization Source : Utilize an electrospray ionization source operating in negative ion mode.

-

Instrument Parameters :

-

Capillary Voltage : Set to a negative potential, typically in the range of -2 to -4 kV.

-

Nebulizing Gas : Use nitrogen at a flow rate appropriate for stable spray formation.

-

Drying Gas : Use heated nitrogen to desolvate the ions. The temperature will need to be optimized for the specific compound and solvent system, often in the range of 200-350°C[5].

-

Mass Range : Scan a mass range appropriate for the expected molecular ion and potential fragments (e.g., m/z 50-500).

-

-

Data Acquisition : Acquire mass spectra, looking for the [M-H]⁻ peak corresponding to the deprotonated amide.

-

Tandem MS (MS/MS) : To confirm the identity of the amide anion and study its fragmentation, perform MS/MS experiments. Isolate the [M-H]⁻ ion and subject it to collision-induced dissociation (CID) to generate and analyze the fragment ions.

Logical Workflow for Mass Spectrometric Analysis

Infrared Spectroscopy

Infrared (IR) spectroscopy is a highly sensitive technique for probing the structural changes that occur upon deprotonation of an amide. The formation of an amide anion leads to significant and characteristic shifts in the vibrational frequencies of the functional group.

Key Observations

The most dramatic change observed in the IR spectrum of an amide upon conversion to its anion is a substantial downward shift of the carbonyl (C=O) stretching frequency (ν(C=O)). This shift can be as large as 76-180 cm⁻¹[6]. This is due to the increased electron density on the nitrogen atom, which enhances resonance delocalization and decreases the double bond character of the C=O bond. The intensity of the amide C=O band also typically increases by a factor of 2.5 to 3[6].

The position of the ν(C=O) band in the amide anion is sensitive to the electronic effects of substituents. A good correlation has been observed between the carbonyl stretching frequencies of N-anions and the Hammett σ constants of the substituents[6].

| Species | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

| Neutral Primary Amide | C=O Stretch (Amide I) | ~1650 (solid), ~1690 (dilute solution) | [7] |

| Neutral Secondary Amide | C=O Stretch (Amide I) | ~1640 (solid), 1680-1700 (dilute solution) | [7] |

| Amide Anion | C=O Stretch | 1534-1559 | [6] |

| Neutral Primary Amide | N-H Stretch | 3100-3500 (two bands) | [8] |

| Neutral Secondary Amide | N-H Stretch | ~3440 (one band) | [9] |

Experimental Protocol: IR Spectroscopy of Amide Anions

The generation and spectroscopic measurement of amide anions often require anhydrous conditions to prevent protonation.

-

Reagent and Solvent Preparation :

-

Use dry solvents, such as dimethyl sulfoxide (DMSO), which are capable of dissolving both the amide and the deprotonating agent.

-

Employ a strong, non-nucleophilic base for deprotonation. Sodium methoxide or dimsyl sodium in DMSO are effective choices[6].

-

-

Sample Preparation (in an inert atmosphere, e.g., a glovebox) :

-

Dissolve the amide in the dry DMSO (e.g., 20 mg/mL)[6].

-

Add a solution of the base (e.g., sodium methoxide in DMSO) to the amide solution. The reaction is often rapid and can be monitored by the disappearance of the starting material's IR bands.

-

-

IR Measurement :

-

Use an appropriate IR cell for liquid samples (e.g., CaF₂ plates).

-

Acquire the IR spectrum of the resulting solution.

-

For comparison, acquire the spectrum of the neutral amide in the same solvent.

-

-

Data Analysis :

-

Identify the new, lower-frequency band corresponding to the C=O stretch of the amide anion.

-

Note the disappearance or significant reduction in the intensity of the N-H stretching bands of the parent amide.

-

Logical Workflow for IR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct NMR characterization of simple amide anions is less common in the literature compared to MS and IR, NMR spectroscopy provides valuable insights into the electronic environment and dynamics of amides and their interactions with other anions.

Key Observations

The delocalization of the negative charge in an amide anion would be expected to significantly alter the chemical shifts of nearby nuclei. Specifically, an increase in electron density at the carbonyl carbon and the nitrogen atom would be anticipated.

In a related context, NMR has been used to study the modulation of ¹H/²H exchange rates of backbone amide protons in proteins by various anions[10][11]. These studies show that anions can interact with the amide group, influencing the local electronic environment and solvent accessibility, which in turn affects the exchange rate. This demonstrates the sensitivity of the amide proton's NMR signal to its anionic surroundings.

For neutral amides, restricted rotation around the C-N bond due to its partial double-bond character can lead to distinct NMR signals for substituents on the nitrogen at room temperature[12]. The formation of an amide anion would likely increase the barrier to this rotation.

| Technique | Nucleus | Typical Chemical Shift (Neutral Amide) | Expected Change for Amide Anion | Reference |

| ¹³C NMR | C=O | 160-180 ppm | Upfield shift | [8] |

| ¹H NMR | N-H | 5-8 ppm (broad) | Signal disappears | [8] |

| ¹⁵N NMR | N | Varies | Significant upfield shift | [13] |

Experimental Protocol: NMR Spectroscopy of Amide Anions

Similar to IR spectroscopy, the generation of amide anions for NMR analysis requires strictly anhydrous and anaerobic conditions.

-

Sample Preparation (in a glovebox) :

-

Use a deuterated, aprotic solvent such as DMSO-d₆.

-

Dissolve the amide in the deuterated solvent in an NMR tube.

-

Add a strong, non-protonated base (e.g., sodium hydride or a potassium salt of a non-nucleophilic base) to generate the anion.

-

-

NMR Acquisition :

-

Acquire ¹H, ¹³C, and if possible, ¹⁵N NMR spectra of the anion.

-

For comparison, acquire spectra of the neutral amide under identical conditions (without the base).

-

Variable temperature (VT) NMR could be employed to study the dynamics of the C-N bond rotation.

-

-

Data Analysis :

-

Compare the chemical shifts of the anion to the neutral amide.

-

Look for the disappearance of the N-H proton signal in the ¹H spectrum.

-

Analyze the changes in the ¹³C spectrum, particularly the upfield shift of the carbonyl carbon.

-

If ¹⁵N NMR is performed, a significant upfield shift of the nitrogen signal is expected due to increased shielding.

-

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The formation of an amide anion alters the electronic structure, which can be observed as a change in the UV-Vis absorption spectrum.

Key Observations

Neutral amides typically exhibit a weak n → π* transition at around 215 nm[8]. The formation of an amide anion, with its delocalized negative charge, creates a new chromophore. This can lead to a red shift (bathochromic shift) in the absorption maximum, moving it to a longer wavelength. This phenomenon has been observed in anion titration studies where the interaction of an amide-containing receptor with an anion like phosphate causes a red shift in the UV-Vis spectrum[14][15].

Experimental Protocol: UV-Vis Spectroscopy of Amide Anions

-

Sample Preparation :

-

Dissolve the amide in a UV-transparent aprotic solvent (e.g., acetonitrile, THF).

-

Use a quartz cuvette for the measurement.

-

-

Measurement :

-

Record the UV-Vis spectrum of the neutral amide.

-

Add a solution of a strong, non-absorbing base (e.g., a fluoride salt like tetrabutylammonium fluoride, or a strong non-nucleophilic base) to the cuvette and record the spectrum of the resulting anion. Titration experiments, where small aliquots of the base are added sequentially, can be useful to monitor the spectral changes.

-

-

Data Analysis :

-

Compare the spectra of the neutral and anionic species.

-

Identify any new absorption bands or shifts in the existing bands (λmax).

-

Logical Workflow for Spectroscopic Titration

References

- 1. Observation of amide anions in solution by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. Ch20: Spectroscopy Analysis : Amides [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Anion modulation of the 1H/2H exchange rates in backbone amide protons monitored by NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anion modulation of the 1H/2H exchange rates in backbone amide protons monitored by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]

- 13. 17O NMR and 15N NMR chemical shifts of sterically-hindered amides: ground-state destabilization in amide electrophilicity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Spectroscopic Evaluations and UV-Vis Titration Studies of New Symmetrical Amide Compounds Derived from N-6-[(4-pyridylmethylamino)carbonyl]-pyridine-2-carboxylic Acid Methyl Ester | Trends in Sciences [tis.wu.ac.th]

- 15. tis.wu.ac.th [tis.wu.ac.th]

"thermodynamic properties of sodium amide"

An In-depth Technical Guide on the Thermodynamic Properties of Sodium Amide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of sodium amide (NaNH₂). The information is curated for researchers, scientists, and professionals in drug development who utilize sodium amide in their work. This document summarizes key quantitative data, details relevant experimental protocols, and presents logical workflows for property determination.

Core Thermodynamic Properties

Sodium amide is a highly reactive inorganic compound, and its thermodynamic properties are crucial for its safe handling and application in chemical synthesis.

Data Summary

The fundamental thermodynamic and physical properties of sodium amide are summarized in the table below for easy reference and comparison.

| Property | Value | Units | Notes | Citations |

| Molar Mass | 39.01 | g/mol | [1] | |

| Melting Point | 210 | °C | [1] | |

| 483 | K | [1] | ||

| Boiling Point | 400 | °C | Begins to volatilize at this temperature. | [1] |

| 673 | K | [1] | ||

| Decomposition Temperature | 500 - 600 | °C | Decomposes into its constituent elements. | |

| Standard Enthalpy of Formation (ΔfH⁰₂₉₈) | -118.8 | kJ/mol | For the solid state. | [1] |

| Standard Molar Entropy (S⁰₂₉₈) | 76.9 | J/(mol·K) | For the solid state. | [1] |

| Heat Capacity (Cp) at 298.15 K | 66.15 | J/(mol·K) | For the solid state. | [2] |

| Density | 1.39 | g/cm³ | At 20 °C. | [1] |

Experimental Protocols

The determination of the thermodynamic properties of a reactive compound like sodium amide requires specialized experimental techniques.

Synthesis of Sodium Amide

A common method for the laboratory-scale synthesis of sodium amide involves the reaction of sodium metal with anhydrous ammonia gas at elevated temperatures.

Procedure:

-

A reaction vessel, typically a three-necked flask equipped with a gas inlet, a condenser, and a stirrer, is thoroughly dried and purged with an inert gas like nitrogen or argon.

-

Clean sodium metal is placed in the reaction vessel.

-

The vessel is heated to melt the sodium (melting point: 97.8 °C).

-

Dry ammonia gas is then passed over the molten sodium. The reaction is typically carried out at a temperature of 350 °C.[3]

-

The reaction is highly exothermic and proceeds to form sodium amide and hydrogen gas.

-

The resulting sodium amide is a white to grayish solid. Due to its high reactivity, it must be handled and stored under an inert atmosphere to prevent contact with air and moisture.[1]

Determination of Melting Point

The melting point of sodium amide is determined using standard techniques, with precautions taken due to its reactivity.

Procedure (Capillary Method):

-

A small, finely powdered sample of sodium amide is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate.

-

The temperature at which the solid sample is observed to transition into a liquid is recorded as the melting point. Given the reactivity of sodium amide, this is performed in a sealed capillary under an inert atmosphere.

Determination of Boiling Point

The boiling point of sodium amide is challenging to measure directly due to its tendency to decompose at high temperatures. The reported value often refers to the temperature at which it begins to volatilize significantly. A common method for determining the boiling point of a substance is the Thiele tube method.

Procedure (Thiele Tube Method - General):

-

A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat source is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[4][5]

For a substance like sodium amide, this would need to be conducted under an inert atmosphere to prevent decomposition and reaction with air.

Thermal Decomposition Analysis

The thermal stability and decomposition of sodium amide are critical parameters, often investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.

-

A small, accurately weighed sample of sodium amide is placed in a TGA crucible.

-

The crucible is placed in the TGA furnace.

-

The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or argon).

-

The mass of the sample is continuously monitored. A loss in mass indicates decomposition.

-

Studies have shown that sodium amide decomposes in a stepwise manner, with an initial release of ammonia.[6][7]

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

-

A small, encapsulated sample of sodium amide is placed in the DSC instrument along with an empty reference pan.

-

The sample and reference are heated at a controlled rate.

-

Endothermic or exothermic events, such as melting and decomposition, are recorded as peaks in the DSC thermogram.

-

DSC studies on sodium amide show an endothermic peak corresponding to its melting point around 210 °C, followed by decomposition at higher temperatures.[6][8]

Visualizations

Logical Workflow for Thermodynamic Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the key thermodynamic properties of sodium amide.

Caption: Workflow for determining thermodynamic properties of sodium amide.

References

- 1. Sodium amide - Sciencemadness Wiki [sciencemadness.org]

- 2. Sodium amide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. Thermal decomposition of sodium amide, NaNH2, and sodium amide hydroxide composites, NaNH2–NaOH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Coordination Chemistry of the Azanide Ligand: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azanide ligand, systematically named this compound and commonly known in coordination chemistry as the parent amido ligand (NH₂⁻), is a fundamental monoanionic, two-electron N-donor ligand. Its coordination chemistry is pivotal in a wide array of chemical transformations, including catalysis and the synthesis of nitrogen-containing compounds. This guide provides a comprehensive overview of the synthesis, structure, reactivity, and characterization of transition metal this compound complexes, with a focus on terminal M-NH₂ moieties.

Electronic Structure and Bonding

The this compound ligand is the conjugate base of ammonia and possesses a bent molecular geometry with sp³ hybridization and a bond angle of approximately 104.5°. In coordination complexes, the term "amido" is more frequently used to describe the NH₂⁻ ligand. While complexes with substituted amido ligands (NR₂⁻) are numerous, those with the parent amido (this compound) ligand are less common but fundamentally important for understanding N-H bond activation and formation.

Metal amides are coordination compounds composed of a metal center with amide ligands of the form NR₂⁻. While complexes of the parent amido ligand NH₂⁻ are less common than those with diorganoamido ligands, they are crucial intermediates in many catalytic reactions. The M-N bond in terminal amido complexes can have a significant degree of multiple bond character, depending on the metal's d-electron count and the ancillary ligands.

Synthesis of Terminal this compound Complexes

The synthesis of terminal metal-azanide complexes often involves the deprotonation of a coordinated ammonia ligand or the reaction of a metal halide with an alkali metal amide. A common strategy involves the synthesis of a stable ammine complex precursor, which is then deprotonated using a strong, non-coordinating base.

General Synthetic Routes

Several methods are employed for the synthesis of transition metal amido complexes:

-

Deprotonation of Coordinated Ammonia: A stable metal ammine complex is treated with a strong base to remove a proton from the coordinated NH₃ ligand.

-

Salt Metathesis: A metal halide is reacted with an alkali metal amide, such as sodium amide (NaNH₂).

-

Oxidative Addition: The oxidative addition of ammonia to a low-valent metal center can also lead to the formation of amido-hydrido complexes.

Spectroscopic Characterization

The characterization of this compound complexes relies on a combination of spectroscopic techniques to elucidate their structure and bonding.

-

Infrared (IR) and Raman Spectroscopy: The N-H stretching frequencies in terminal amido complexes are characteristic. Typically, two N-H stretching bands are observed in the IR spectrum. For example, in the dinuclear ruthenium complex [(CymRuCl)₂(μ-NH₂)(μ-N₃)], N-H stretching vibrations are observed at 3328 and 3246 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the amido protons. The chemical shift of the NH₂ protons can vary significantly depending on the metal center, the other ligands, and the solvent.[2] In the iridium complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)], the NH₂ resonance appears as a broad singlet.[3]

Quantitative Data of Terminal this compound Complexes

The structural parameters of terminal this compound complexes provide valuable insights into the nature of the metal-nitrogen bond. The following table summarizes key bond lengths and angles for a selection of crystallographically characterized terminal parent amido complexes.

| Complex | Metal | M-N Bond Length (Å) | N-H Bond Lengths (Å) | H-N-H Angle (°) | M-N-H Angles (°) | Reference |

| [Ir(Cp*)(PMe₃)(Ph)(NH₂)] | Ir | 2.136(4) | 0.88(6), 0.85(6) | 107(6) | 112(4), 114(4) | [3] |

| trans-(dmpe)₂Fe(H)(NH₂) | Fe | 2.046(2) | 0.82(3), 0.80(3) | 108(3) | 115(2), 111(2) | [4] |

| [Ir(NH₂)(dppp)(cod)] (dppp = dppb) | Ir | 2.159(5) | N/A | N/A | N/A | [5] |

Note: Data for N-H bond lengths and angles are often subject to higher uncertainty in X-ray crystallography.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and isolation of these often sensitive compounds.

Synthesis of [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf] (Ammine Precursor)

This protocol is adapted from the work of Bergman and co-workers.[3]

Materials:

-

[Ir(Cp*)(PMe₃)(Ph)(OTf)]

-

Liquid ammonia (condensed at -78 °C)

-

Pentane

-

Toluene

Procedure:

-

A solution of [Ir(Cp*)(PMe₃)(Ph)(OTf)] in toluene is prepared in a Schlenk flask under an inert atmosphere.

-

The flask is cooled to -78 °C, and liquid ammonia is condensed into the flask with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent and excess ammonia are removed in vacuo.

-

The resulting solid is washed with pentane and dried under vacuum to yield the ammine complex [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf].

Synthesis of the Terminal Amido Complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)]

This protocol is adapted from the work of Bergman and co-workers.[3]

Materials:

-

[Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf]

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Toluene

-

Pentane

Procedure:

-

The ammine complex [Ir(Cp*)(PMe₃)(Ph)(NH₃)][OTf] is dissolved in toluene in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to -40 °C.

-

A solution of KHMDS in toluene is added dropwise to the cooled solution.

-

The reaction mixture is stirred at -40 °C for a specified time and then allowed to warm to room temperature.

-

The solvent is removed in vacuo.

-

The residue is extracted with pentane, and the solution is filtered to remove potassium triflate.

-

The pentane is removed in vacuo to yield the terminal amido complex [Ir(Cp*)(PMe₃)(Ph)(NH₂)] as a solid.

Reactivity and Catalytic Applications

Terminal metal-azanide complexes are highly reactive species and are implicated as key intermediates in a variety of catalytic transformations, most notably in C-H amination and ammonia synthesis.

C-H Amination

Catalytic C-H amination is a powerful tool for the synthesis of amines, amides, and other nitrogen-containing molecules. Many proposed catalytic cycles involve a metal-amido or metal-imido intermediate. In these reactions, a metal catalyst facilitates the insertion of a nitrene group into a C-H bond. The formation of a metal-amido intermediate is a crucial step in many of these cycles.[6][7][8]

Ammonia Synthesis and Oxidation

The formation of ammonia from dinitrogen is a cornerstone of industrial chemistry. Homogeneous catalysts for this process often involve molybdenum or iron centers, and the catalytic cycle is thought to proceed through a series of nitrogen-containing intermediates, including nitride, imido, and amido species. The final step in these proposed mechanisms is often the protonation of a metal-amido complex to release ammonia.[9] Conversely, the catalytic oxidation of ammonia to dinitrogen can also proceed through metal-amido and -imido intermediates.[1]

Relevance in Drug Development

While direct applications of this compound complexes in pharmaceuticals are not widespread, the principles of their reactivity are highly relevant. C-H amination reactions, which often proceed through amido intermediates, are increasingly used in medicinal chemistry for the late-stage functionalization of complex molecules. This allows for the rapid generation of libraries of amine- and amide-containing compounds for biological screening. Understanding the coordination chemistry of the this compound ligand can, therefore, inform the design of new catalytic systems for more efficient and selective synthesis of potential drug candidates.

Conclusion

The coordination chemistry of the this compound (parent amido) ligand, while less explored than that of its substituted counterparts, is of fundamental importance. Terminal M-NH₂ complexes are key intermediates in a range of catalytic reactions, including C-H amination and nitrogen fixation. The continued development of synthetic routes to these reactive species and the detailed characterization of their structural and electronic properties will undoubtedly lead to the discovery of new and more efficient catalytic processes with broad applications in chemical synthesis and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Iron-catalyzed intermolecular C-H amination through an isolated imido intermediate - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis and reactivity of the monomeric late-transition-metal parent amido complex [Ir(Cp*)(PMe3)(Ph)(NH2)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of a first-row transition metal parent amido complex and carbon monoxide insertion into the amide N-H bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactivity of the parent amido complexes of iridium with olefins: C-NH2 bond formation versus C-H activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. osti.gov [osti.gov]

- 9. Catalytic reduction of dinitrogen to ammonia at a single molybdenum center - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Strong Bases: An In-Depth Technical Guide to the Early Discoveries of Azanide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational discoveries of simple inorganic azanide compounds, providing a detailed account of their initial synthesis, characterization, and the experimental protocols that opened the door to their widespread use as powerful reagents in chemical synthesis. The early explorations into alkali and alkaline earth metal amides laid the groundwork for the development of superbases and have had a lasting impact on synthetic organic and inorganic chemistry.

Introduction: The Emergence of a New Class of Reagents

The early 19th century marked a period of profound advancement in chemistry, with the isolation of new elements and the exploration of their fundamental reactivity. Among the significant discoveries of this era were the alkali and alkaline earth metal amides, now systematically known as azanides. These compounds, characterized by the presence of the amide anion (NH₂⁻), were found to be exceptionally strong bases, a property that would later be harnessed for a myriad of chemical transformations. This guide focuses on the seminal work that led to the discovery and characterization of key inorganic azanides, including those of sodium, potassium, lithium, calcium, and magnesium.

The Alkali Metal Azanides: Pioneers of Strong Base Chemistry

The first forays into the world of metal amides were made by pioneering chemists of the early 1800s, who were investigating the nature of the newly discovered alkali metals and their interactions with ammonia.

Sodium this compound (Sodium Amide) and Potassium this compound (Potassium Amide)

The initial reporting of sodium and potassium amides can be traced back to the early 19th century, with significant contributions from French chemists Joseph Louis Gay-Lussac and Louis Jacques Thénard, and independently by the English chemist Sir Humphry Davy.[1] Davy's work with electrolysis was instrumental in isolating sodium and potassium for the first time in 1807, paving the way for the investigation of their compounds.[2][3][4][5]

| Property | Sodium this compound (NaNH₂) | Potassium this compound (KNH₂) |

| Molar Mass | 39.01 g/mol [6][7][8] | 55.121 g/mol [6][9][10] |

| Appearance | White/greyish solid[6][7][8] | White/pale-yellow solid[9] |

| Melting Point | 210 °C[7][8] | 338 °C[9][10] |

| Boiling Point | 400 °C[7][8] | Decomposes |

| Density | 1.39 g/cm³[7] | 1.57 g/cm³[9][10] |

| Solubility in Water | Reacts violently[6][7][8] | Reacts readily[9][10] |

| Solubility in Liquid NH₃ | 0.04 g/L[7] | 3.6 g/100 mL[9][10] |

Two primary methods for the synthesis of sodium and potassium amide emerged from early research.

Method 1: High-Temperature Reaction with Gaseous Ammonia

This was one of the earliest methods employed. It involves the direct reaction of the molten alkali metal with a stream of dry ammonia gas at elevated temperatures.

-

Reaction: 2 M + 2 NH₃(g) → 2 MNH₂ + H₂(g) (where M = Na, K)

-

Apparatus: A combustion tube housed in a furnace. The alkali metal is placed in a boat within the tube.

-

Procedure for Sodium Amide:

-

Clean sodium metal is placed in an iron or nickel boat inside a combustion tube.

-

A stream of dry ammonia gas is passed over the sodium.

-

The tube is heated to 350 °C.[11][12] The reaction is exothermic, and care must be taken to control the temperature.

-

The reaction is maintained at this temperature for approximately 30 minutes to an hour, or until the sodium is completely converted.[12]

-

The resulting sodium amide is a greyish-white powder.[6]

-

-

Procedure for Potassium Amide: The procedure is analogous to that for sodium amide, but the reaction is typically maintained at a temperature of 350-360°C.[13] A yield of 95% has been reported for this method.[13]

Method 2: Catalyzed Reaction in Liquid Ammonia

This method, developed later, provides a more convenient and often higher-yielding route to sodium amide at a much lower temperature. It relies on a catalyst, typically ferric nitrate, to facilitate the reaction between sodium and liquid ammonia.[7][8][10][11][12][14][15]

-

Reaction: 2 Na + 2 NH₃(l) --(Fe(NO₃)₃ catalyst)--> 2 NaNH₂ + H₂(g)

-

Apparatus: A flask equipped with a stirrer and a means of condensing ammonia, typically a dry ice/acetone condenser.

-

Procedure:

-

Liquid ammonia is condensed into the reaction flask, typically cooled to its boiling point of -33 °C.[7][8][14][15]

-

A catalytic amount of powdered ferric nitrate hexahydrate (e.g., 0.3 g for 26 g of Na) is added.[12]

-

A small piece of sodium (e.g., 1 g) is introduced, and the mixture is stirred until the initial blue color of the solvated electrons dissipates and a grey suspension of the catalyst forms.[10][12]

-

The remaining sodium is added in portions as rapidly as the blue color is discharged.[12]

-

The reaction is typically complete within 20-30 minutes after the final addition of sodium, yielding a grey suspension of sodium amide.[10]

-

Yields for this method are reported to be quantitative.[12]

-

Lithium this compound (Lithium Amide)

The first synthesis of lithium amide is reported to have occurred towards the end of the 19th century.[1]

| Property | Lithium this compound (LiNH₂) |

| Molar Mass | 22.96 g/mol [16] |

| Appearance | White solid[16] |

| Melting Point | 375 °C[16] |

| Boiling Point | 430 °C (decomposes)[16] |

| Density | 1.178 g/cm³[16] |

| Solubility in Water | Reacts[16] |

An early and still relevant method for the preparation of lithium amide involves the direct reaction of lithium metal with liquid ammonia.

-

Reaction: 2 Li + 2 NH₃(l) → 2 LiNH₂ + H₂(g)

-

Apparatus: A reaction vessel suitable for handling liquid ammonia, often in the presence of an inert hydrocarbon solvent.

-

Procedure: A low-temperature method has been described for preparing finely divided lithium amide.[17]

-

Bulk pieces of lithium metal are mixed with a catalyst, such as active metallic cobalt, in an inert aromatic hydrocarbon like toluene at a temperature between 0 °C and -60 °C.[17]

-

Anhydrous liquid ammonia is then added with stirring. The lithium metal dissolves, forming a two-phase system with a lithium-ammonia bronze solution as the top layer.[17]

-

The temperature is then raised, causing the liberation of hydrogen and excess ammonia, and the formation of lithium amide as a finely divided, light grey solid that precipitates from the toluene.[17]

-

Alkaline Earth Metal Azanides and Related Compounds

The investigation into this compound compounds extended to the alkaline earth metals, revealing compounds with distinct properties and synthetic challenges.

Calcium Cyanamide (Historically referred to as Calcium Amide)

What is often referred to in early literature in the context of nitrogen fixation as a form of calcium amide is more accurately calcium cyanamide (CaCN₂). Its synthesis was a major industrial development at the end of the 19th century.

The Frank-Caro process, developed by Adolph Frank and Nikodem Caro between 1895 and 1899, was the first commercial process to fix atmospheric nitrogen.[1][9][18]

| Property | Calcium Cyanamide (CaCN₂) |

| Molar Mass | 80.102 g/mol [19] |

| Appearance | White solid (commercial product is grey/black due to carbon impurity)[19] |

| Melting Point | 1340 °C[19] |

| Boiling Point | Sublimes at 1150-1200 °C[19] |

| Density | 2.29 g/cm³[19] |

| Solubility in Water | Reacts[19] |

This process involves the high-temperature reaction of calcium carbide with nitrogen gas.

-

Reaction: CaC₂ + N₂ → CaCN₂ + C

-

Apparatus: An electric furnace or large steel cylinders capable of reaching high temperatures.

-

Procedure:

-

Calcium carbide (CaC₂) powder is heated to approximately 1000-1100 °C in the reactor.[13][18]

-

Nitrogen gas is passed over the heated calcium carbide.[1]

-

The reaction is exothermic and becomes self-sustaining once initiated.[1]

-

The product is a solid mass of calcium cyanamide mixed with carbon, which gives it a characteristic black or grey color.[18] The purity of the commercial product is often around 60%.[14]

-

Magnesium this compound (Magnesium Amide)

The discovery of magnesium amides is more recent, with significant work being reported by Charles R. Hauser in 1947. These compounds, often referred to as Hauser bases, are typically prepared from Grignard reagents.

Quantitative data for simple, unsolvated magnesium amide (Mg(NH₂)₂) from the early period is scarce in readily available literature, as much of the work focused on organo-substituted magnesium amides.

The general method for preparing magnesium amides involves the reaction of a Grignard reagent with an amine. For the simplest magnesium amide, this would involve ammonia, though early work often focused on substituted amines.

-

Reaction (general): R'MgX + R₂NH → R₂NMgX + R'H

-

Apparatus: Standard laboratory glassware for inert atmosphere reactions.

-

Procedure (conceptual for Mg(NH₂)₂):

-

A Grignard reagent (e.g., ethylmagnesium bromide) is prepared in an anhydrous ether solvent.

-

Ammonia is bubbled through the Grignard solution.

-

The reaction would be expected to precipitate magnesium amide bromide (H₂NMgBr), which could then potentially be converted to magnesium amide.

-

Characterization in the Early 20th Century

The characterization of these newly discovered compounds in the late 19th and early 20th centuries relied on classical chemical methods. Techniques such as elemental analysis were crucial in determining their empirical formulas. Physical properties like melting point, boiling point, density, and solubility were meticulously measured to identify and purify these substances. Spectroscopic methods, which are central to modern chemical analysis, were not available in the earliest days of these discoveries.

Conclusion

The early discoveries of inorganic this compound compounds, from the initial observations of Gay-Lussac, Thénard, and Davy to the industrial development of the Frank-Caro process, represent a significant chapter in the history of chemistry. The experimental protocols developed during this period, though rudimentary by modern standards, were robust enough to produce these highly reactive compounds and enable the exploration of their chemistry. The quantitative data gathered by these early pioneers provided the first insights into the physical properties of this important class of strong bases. This foundational knowledge paved the way for the extensive use of this compound compounds in organic synthesis, a legacy that continues to influence the work of researchers and drug development professionals today.

References

- 1. Frank–Caro process - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Potassium amide | H2KN | CID 87015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium amide - Wikipedia [en.wikipedia.org]

- 7. Sodium_amide [chemeurope.com]

- 8. assignmentpoint.com [assignmentpoint.com]

- 9. Potassium amide - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. scribd.com [scribd.com]

- 12. grokipedia.com [grokipedia.com]

- 13. sciencemadness.org [sciencemadness.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CALCIUM CYANAMIDE - Ataman Kimya [atamanchemicals.com]

- 18. Calcium cyanamide - Wikipedia [en.wikipedia.org]

- 19. Thieme E-Books & E-Journals [thieme-connect.de]

A Technical Guide to Theoretical Studies of the Amide Anion (NH₂⁻)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The amide anion (NH₂⁻), systematically named azanide, is the conjugate base of ammonia and represents one of the simplest and most fundamental nitrogen-based anions. Its high basicity and nucleophilicity make it a crucial species in a wide range of chemical contexts, from organic synthesis and materials science to the chemistry of the interstellar medium. Theoretical and computational studies are indispensable for elucidating the intrinsic properties of this anion, including its electronic structure, geometry, and reactivity, often under conditions that are challenging to probe experimentally. This guide provides an in-depth overview of the theoretical approaches used to study NH₂⁻, summarizing key quantitative data and outlining the methodologies employed.

Molecular and Electronic Structure

The amide anion is isoelectronic with the water molecule, a fact that is reflected in its geometry. According to Valence Shell Electron Pair Repulsion (VSEPR) theory, the central nitrogen atom is surrounded by four electron pairs: two bonding pairs connected to hydrogen atoms and two non-bonding lone pairs. This arrangement results in a tetrahedral electron geometry and a bent molecular shape.[1][2][3][4]

Theoretical calculations confirm this structure. The ground electronic state of the NH₂⁻ anion is designated as X̃ ¹A₁. The presence of two lone pairs significantly influences its reactivity, making it a potent Brønsted-Lowry base and a strong nucleophile.

Table 1: Calculated and Experimental Molecular Properties of NH₂⁻

| Property | Value | Source (Citation) |

| IUPAC Name | This compound | [1] |

| Common Name | Amide Anion | [3] |

| Molecular Formula | NH₂⁻ | [3] |

| Molecular Shape | Bent / V-Shaped | [1][2][4][5] |

| Electron Geometry | Tetrahedral | [1][5] |

| H-N-H Bond Angle | ~104.5° | [2][3][5] |

| Ground Electronic State | X̃ ¹A₁ | - |

Spectroscopic and Thermodynamic Properties

Computational chemistry provides powerful tools for predicting spectroscopic and thermodynamic data, which can be validated against experimental measurements.

Vibrational Frequencies

The NH₂⁻ anion has three fundamental vibrational modes: a symmetric stretch (ν₁), a bending mode (ν₂), and an asymmetric stretch (ν₃). These frequencies can be calculated using ab initio and DFT methods and are crucial for interpreting infrared spectra.[6]

Thermodynamic Data

Two of the most important thermodynamic quantities related to NH₂⁻ are the electron affinity (EA) of its corresponding neutral radical (NH₂) and the proton affinity (PA) of ammonia (NH₃), which quantifies the gas-phase basicity of the amide anion.[7][8] The proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction: NH₂⁻ + H⁺ → NH₃.[8]

Table 2: Key Thermodynamic and Spectroscopic Data for NH₂⁻ and Related Species

| Parameter | Value | Method/Condition | Source (Citation) |

| Electron Affinity (EA) of NH₂ | 0.771 ± 0.005 eV | Photoelectron Spectroscopy | - |

| Proton Affinity (PA) of NH₃ | 853.6 kJ/mol (~204.0 kcal/mol) | Gas-Phase Equilibrium | [7][9] |

| Symmetric Stretch (ν₁) | 3121.93 cm⁻¹ | Gas Phase | - |

| Bending (ν₂) | 1523 cm⁻¹ | Argon Matrix (IR) | - |

| Asymmetric Stretch (ν₃) | 3190.29 cm⁻¹ | Gas Phase | - |

Theoretical and Experimental Methodologies

A synergistic relationship between theory and experiment is essential for a comprehensive understanding of anionic species like NH₂⁻.

Computational Protocols

The theoretical investigation of NH₂⁻ typically involves high-level electronic structure calculations. A common workflow is visualized below.

References

- 1. topblogtenz.com [topblogtenz.com]

- 2. quora.com [quora.com]

- 3. geometryofmolecules.com [geometryofmolecules.com]

- 4. homework.study.com [homework.study.com]

- 5. m.youtube.com [m.youtube.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Proton affinity - Wikipedia [en.wikipedia.org]

- 9. Ammonia [webbook.nist.gov]

A Technical Guide to Azanide Nomenclature and IUPAC Naming

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the precise language of chemistry, the nomenclature of nitrogen-based anions is a subject of critical importance, ensuring clarity and avoiding ambiguity in scientific communication. This technical guide provides an in-depth exploration of the nomenclature and IUPAC naming conventions for azanides, a class of compounds containing the NH₂⁻ anion and its substituted derivatives. For researchers, scientists, and professionals in drug development, a thorough understanding of this topic is essential for accurate documentation, database searching, and unambiguous communication of chemical structures and reactions.

The International Union of Pure and Applied Chemistry (IUPAC) has sanctioned the term "azanide" for the anion NH₂⁻.[1] While the term "amide" is still commonly used, it can lead to confusion with the organic functional group of the same name, which consists of a carbonyl group attached to a nitrogen atom. To eliminate this potential for error, IUPAC recommends the use of "this compound" for the anion. This guide will delve into the systematic naming of both the parent this compound ion and its various substituted forms, provide key physicochemical data, detail experimental protocols for their synthesis and characterization, and present visual diagrams to clarify naming logic and experimental workflows.

IUPAC Nomenclature of Azanides

The systematic naming of azanides follows a set of rules established by IUPAC to ensure that each compound has a unique and descriptive name. The fundamental principle is the recognition of "azane" as the parent hydride for ammonia (NH₃).

1. The Parent Anion: this compound

The anion formed by the removal of a proton (H⁺) from ammonia is named by replacing the "-ane" suffix of the parent hydride "azane" with the "-ide" suffix.

-

Parent Hydride: Azane (NH₃)

-

Anion: this compound (NH₂⁻)

This systematic approach provides a clear and unambiguous name for the NH₂⁻ ion, distinguishing it from the organic amide functional group.[1]

2. Substituted Azanides

When one or both of the hydrogen atoms in the this compound anion are replaced by other groups, the compound is named as a substituted this compound. The substituents are listed alphabetically as prefixes to the parent name "this compound".

-

Example 1: An this compound with one methyl group substituent (CH₃NH⁻) is named methylthis compound .

-

Example 2: An this compound with two phenyl group substituents ((C₆H₅)₂N⁻) is named diphenylthis compound .

For more complex substituents, standard IUPAC nomenclature rules for organic groups are applied.

3. Disambiguation from Organic Amides

The potential for confusion between the this compound anion and the organic amide functional group is a significant issue that the adoption of "this compound" in formal nomenclature aims to resolve.

-

Organic Amide: Characterized by a carbonyl group bonded to a nitrogen atom (R-C(=O)NR'R''). These are named using the "-amide" suffix, for example, acetamide (CH₃CONH₂).[2][3][4][5][6]

-

This compound (Inorganic Amide): The anion NH₂⁻ and its derivatives.

The use of "this compound" for the anion and "-amide" for the organic functional group provides a clear distinction.

Logical Flow of IUPAC Naming for Azanides

Caption: Logical workflow for the IUPAC naming of azanides.

Physicochemical Properties of Alkali Metal Azanides

Alkali metal azanides are among the most common examples of this class of compounds and are widely used as strong bases in chemical synthesis. Their physical and chemical properties are critical for their appropriate handling and application.

| Property | Lithium this compound (LiNH₂) | Sodium this compound (NaNH₂) | Potassium this compound (KNH₂) |

| Molar Mass ( g/mol ) | 22.96 | 39.01 | 55.12 |

| Appearance | White solid | White to grey solid | White to yellowish solid |

| Melting Point (°C) | 375-385 | 210 | 338 |

| Boiling Point (°C) | 430 | 400 | Decomposes |

| Density (g/cm³) | 1.18 | 1.39 | 1.65 |

| Solubility | Reacts with water | Reacts with water | Reacts with water |

| Soluble in liquid NH₃ | Soluble in liquid NH₃ | Soluble in liquid NH₃ | |

| Sparingly soluble in THF | Insoluble in ether | Soluble in THF | |

| pKa of Conjugate Acid (NH₃) | ~38 | ~38 | ~38 |

Experimental Protocols

The synthesis and characterization of azanides require careful handling due to their high reactivity, particularly with moisture and air. The following are detailed methodologies for the preparation and characterization of a common this compound, sodium this compound (sodium amide).

Synthesis of Sodium this compound (Sodium Amide)

This protocol is adapted from established procedures for the synthesis of sodium amide from sodium metal and liquid ammonia.[7][8][9]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

-

Liquid ammonia (anhydrous)

-

Sodium metal

-

Ferric nitrate nonahydrate (catalyst)

-

An inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Apparatus Setup: Assemble the reaction apparatus under an inert atmosphere. The three-necked flask should be equipped with a mechanical stirrer, a gas inlet, and a dry ice/acetone condenser.

-

Drying the Apparatus: Flame-dry the entire glass apparatus under a flow of inert gas to remove any adsorbed moisture.

-

Condensing Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 500 mL of anhydrous liquid ammonia into the flask.

-

Addition of Catalyst: Add a small amount of ferric nitrate nonahydrate (approx. 0.5 g) to the liquid ammonia with stirring.

-

Addition of Sodium: Carefully add small, freshly cut pieces of sodium metal (23 g, 1 mole) to the stirred liquid ammonia. The solution will initially turn a deep blue color due to the formation of solvated electrons.

-

Reaction: The blue color will gradually fade as the sodium reacts with ammonia to form sodium this compound, which will precipitate as a grey solid. The reaction is typically complete within a few hours. The formation of hydrogen gas will be observed.

-

Completion and Isolation: Once the blue color has completely disappeared and the reaction has ceased, the liquid ammonia can be carefully evaporated under a stream of inert gas. The resulting solid is sodium this compound.

Safety Precautions:

-

Sodium metal is highly reactive and pyrophoric. Handle with care under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood.

-

The reaction produces hydrogen gas, which is flammable. Ensure no ignition sources are present.

-

Sodium this compound is highly reactive with water and can be pyrophoric in air. Handle strictly under an inert atmosphere. Old or discolored (yellow/brown) sodium amide may contain explosive peroxides and should be handled with extreme caution.[7]

Characterization of Sodium this compound

1. Titration for Purity Assessment:

The purity of the synthesized sodium this compound can be determined by acid-base titration.

-

Procedure:

-

Under an inert atmosphere, accurately weigh a sample of the synthesized sodium this compound (approx. 0.5 g) into a flask.

-

Carefully and slowly add a known excess of standardized hydrochloric acid (e.g., 50 mL of 0.5 M HCl). The this compound will react with the acid.

-

Back-titrate the excess HCl with a standardized solution of sodium hydroxide (e.g., 0.5 M NaOH) using a suitable indicator (e.g., methyl orange).

-

The amount of sodium this compound in the sample can be calculated from the amount of HCl consumed.

-

2. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the N-H stretching and bending vibrations characteristic of the this compound ion.

-

Sample Preparation: Prepare a mineral oil mull of the sodium this compound sample in a glovebox under an inert atmosphere.

-

Data Acquisition: Acquire the IR spectrum.

-

Expected Absorptions: Look for characteristic N-H stretching bands in the region of 3200-3400 cm⁻¹ and H-N-H bending vibrations around 1600 cm⁻¹.

3. X-ray Diffraction (XRD):

Powder XRD is a powerful technique for confirming the crystal structure of the synthesized sodium this compound.

-

Sample Preparation: The sample must be loaded into the XRD holder under an inert atmosphere to prevent decomposition.

-

Data Analysis: The obtained diffraction pattern can be compared with known patterns for sodium this compound from crystallographic databases.

Experimental Workflow for Synthesis and Characterization of Sodium this compound

Caption: Workflow for the synthesis and characterization of sodium this compound.

Conclusion

A precise and universally understood system of chemical nomenclature is paramount for the advancement of chemical sciences. The IUPAC-recommended term "this compound" for the NH₂⁻ anion and its derivatives provides a clear and unambiguous naming convention that distinguishes these species from organic amides. For researchers, scientists, and professionals in drug development, the adoption of this systematic nomenclature, coupled with a solid understanding of the synthesis, handling, and characterization of these reactive compounds, is crucial for safe and effective research and development. This guide has provided a comprehensive overview of these key aspects, offering a valuable resource for the scientific community.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. studymind.co.uk [studymind.co.uk]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Naming Amides - Chemistry Steps [chemistrysteps.com]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. Sodium amide - Sciencemadness Wiki [sciencemadness.org]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of Potassium Amide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium amide (KNH₂), an inorganic compound, is a potent base with significant applications in organic synthesis, including in the development of pharmaceutical intermediates. Its high reactivity necessitates careful handling under anhydrous conditions.[1][2] A thorough understanding of its physical properties is paramount for its safe and effective use in research and development. This guide provides a comprehensive overview of the core physical characteristics of potassium amide, detailed experimental protocols for their determination, and a summary of its structural and spectroscopic properties.

Core Physical Properties

The fundamental physical properties of potassium amide are summarized in the table below, providing a quick reference for laboratory applications.

| Property | Value | Units | Notes |

| Chemical Formula | KNH₂ | - | [1] |

| Molar Mass | 55.121 | g·mol⁻¹ | [2] |

| Appearance | White to pale-yellow solid | - | [1] |

| Odor | Ammonia-like | - | [2] |

| Density | 1.57 | g/cm³ | [2] |

| Melting Point | 338 | °C (611 K) | [2] |

| Solubility in Water | Reacts vigorously | - | [1] |

| Solubility in Liquid Ammonia | 3.6 g / 100 mL | at -33 °C | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -128.9 | kJ/mol | [2] |

Crystal Structure and Polymorphism

Potassium amide is not a simple ionic salt but exhibits significant covalent character and tends to aggregate.[1][2] Its crystal structure has been characterized by X-ray crystallography in both its solvent-free form and as ammonia solvates.[1][2] In the diammonia solvate (KNH₂·2NH₃), the potassium centers are hexacoordinate, bonded to two amido ligands and four ammonia ligands, forming a chain-like polymer structure.[1]

KNH₂ exhibits polymorphism, undergoing phase transitions at specific temperatures. At ambient temperature, it possesses a monoclinic crystal structure. As the temperature increases, it undergoes two phase transitions:

-

~54-55°C: Monoclinic to a tetragonal phase (space group P4/nmm).

-

~75°C: Tetragonal to a cubic polymorph (space group Fm-3m).[1]

Experimental Protocols

Detailed methodologies for the synthesis of potassium amide and the determination of its key physical properties are provided below. These protocols are designed to be followed by trained professionals in a controlled laboratory setting.

Synthesis of Potassium Amide

The most common method for the synthesis of potassium amide is the direct reaction of potassium metal with liquid ammonia, often requiring a catalyst to proceed at a practical rate.[1][2]

Equation: 2 K + 2 NH₃ → 2 KNH₂ + H₂

Materials and Equipment:

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Heating mantle

-

Potassium metal

-

Anhydrous liquid ammonia

-

Catalyst (e.g., a small amount of ferric nitrate)

-

Inert atmosphere (e.g., dry nitrogen or argon)

Procedure:

-

Assemble the reaction apparatus under an inert atmosphere. The glassware must be rigorously dried to prevent reaction with moisture.

-

Place the desired amount of potassium metal into the reaction flask.

-

Introduce the catalyst into the flask.

-

Cool the condenser with a dry ice/acetone slurry.

-

Condense anhydrous liquid ammonia into the reaction flask while stirring.

-

Once the desired volume of liquid ammonia is collected, the reaction mixture will initially turn a deep blue color due to the formation of solvated electrons.

-

Gently heat the mixture to facilitate the reaction. The blue color will gradually fade as the potassium metal is converted to potassium amide, which will precipitate as a white solid.

-

The reaction is complete when the blue color has completely disappeared and hydrogen gas evolution has ceased.

-

The liquid ammonia can be carefully evaporated under a stream of inert gas to yield the solid potassium amide product.

Determination of Melting Point

The melting point of potassium amide must be determined under anhydrous conditions to prevent decomposition. A standard capillary melting point apparatus can be used with modifications to ensure an inert atmosphere.

Materials and Equipment:

-

Melting point apparatus (e.g., Mel-Temp)

-

Sealed capillary tubes

-

Glove box or Schlenk line

-

Potassium amide sample

-

Thermometer

Procedure:

-

Inside a glove box or under an inert atmosphere, finely grind the potassium amide sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to approximately 20°C below the expected melting point (338°C).

-

Decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample becomes a liquid. This range represents the melting point.

Determination of Density

The density of potassium amide can be determined using the oscillating U-tube principle with a digital density meter, ensuring the sample is handled under anhydrous conditions.

Materials and Equipment:

-

Digital density meter with an oscillating U-tube

-

Glove box

-

Anhydrous, non-reactive solvent in which potassium amide is insoluble (e.g., a high-boiling point hydrocarbon)

-

Potassium amide sample

-

Syringe for sample injection

Procedure:

-

Calibrate the density meter with dry air and a standard of known density (e.g., dry toluene) at the desired temperature.

-

Inside a glove box, prepare a suspension of a known mass of potassium amide in a known volume of the anhydrous solvent.

-

Ensure the sample is well-mixed to a uniform suspension.

-

Inject the suspension into the measuring cell of the density meter.

-

Allow the temperature to stabilize and record the oscillation period.

-

The density of the suspension can be calculated from the oscillation period.

-

The density of the solid potassium amide can then be determined by accounting for the known density and mass fraction of the solvent.

Spectroscopic Data

-

Infrared (IR) Spectroscopy: As a primary amide, KNH₂ is expected to exhibit characteristic N-H stretching vibrations. In the solid state, these bands would likely appear near 3350 and 3180 cm⁻¹ due to hydrogen bonding.[3] In a dilute solution with a non-polar solvent, these bands would shift to higher frequencies, around 3520 and 3400 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of potassium amide would show a resonance for the N-H protons. In solution, the chemical shift and appearance of this peak would be highly dependent on the solvent, concentration, and temperature due to factors like hydrogen bonding and chemical exchange. 2H NMR studies on deuterated potassium amide (KND₂) have been conducted to investigate the molecular dynamics of the amide ions in the solid state.[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the study of potassium amide.

Caption: Workflow for the synthesis and physical characterization of potassium amide.

Caption: Logical relationships of potassium amide's properties and applications.

References

Methodological & Application

Application Notes and Protocols: Using Sodium Amide for Deprotonation of Terminal Alkynes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium amide (NaNH₂) is a highly reactive and powerful base utilized in organic synthesis for the deprotonation of weakly acidic compounds, most notably terminal alkynes.[1][2] The acidity of terminal alkynes, with a pKa of approximately 25, is significantly higher than that of alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44), allowing for their selective deprotonation by a sufficiently strong base.[3] The conjugate base of ammonia (NH₃), the amide anion (NH₂⁻), has a pKa of about 38, making sodium amide an effective reagent for this transformation.[1][2][4][5] The resulting acetylide anion is a potent nucleophile, serving as a key intermediate in the formation of carbon-carbon bonds through reactions with various electrophiles, such as alkyl halides. This application note provides detailed protocols and safety information for the use of sodium amide in the deprotonation of terminal alkynes.

Reaction Mechanism and Principles

The deprotonation of a terminal alkyne with sodium amide is a straightforward acid-base reaction. The amide anion removes the acidic proton from the sp-hybridized carbon of the alkyne, generating a sodium acetylide and ammonia as a byproduct.

-

Reaction: R-C≡C-H + NaNH₂ → R-C≡C⁻Na⁺ + NH₃

The resulting sodium acetylide is a valuable synthetic intermediate. As a strong nucleophile, it can participate in SN2 reactions with primary alkyl halides to form internal alkynes, effectively extending the carbon chain.[6] It is important to note that with secondary and tertiary alkyl halides, elimination reactions (E2) are often favored over substitution.

Quantitative Data

Acidity of Terminal Alkynes

The acidity of the terminal proton is a critical factor in the deprotonation reaction. The table below lists the approximate pKa values of various hydrocarbons for comparison.

| Compound Type | Example | Hybridization of C-H bond | pKa |

| Alkane | Ethane | sp³ | ~50 |

| Alkene | Ethene | sp² | ~44 |

| Terminal Alkyne | Acetylene | sp | ~25 |

| Ammonia | NH₃ | - | ~38 |

Data sourced from multiple references.

Reaction Conditions and Representative Yields

The deprotonation of terminal alkynes with sodium amide is typically carried out in liquid ammonia at low temperatures. The subsequent alkylation with an alkyl halide provides a versatile method for the synthesis of substituted alkynes.

| Terminal Alkyne | Alkyl Halide | Product | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| 1-Hexyne | 1-Bromobutane | 5-Decyne | Liquid NH₃ | -33 | Not specified | Good |

| Phenylacetylene | Ethyl bromide | 1-Phenyl-1-butyne | Liquid NH₃ | -33 | Not specified | Good |

| Acetylene | 1-Bromobutane | 1-Hexyne | Liquid NH₃ | -33 | Not specified | Good |

| 1-Pentyne | Methyl Iodide | 2-Hexyne | Liquid NH₃ | -33 | Not specified | Good |

Note: Yields are generally reported as "good" to "excellent" in the literature for these types of reactions, though specific percentages can vary based on the exact reaction conditions and purification methods.

Experimental Protocols

General Safety Precautions for Sodium Amide

Sodium amide is a highly reactive and hazardous substance that requires careful handling.[7]

| Hazard | Precaution |

| Water Reactivity | Reacts violently with water to produce flammable ammonia gas and corrosive sodium hydroxide. Handle under anhydrous conditions and in an inert atmosphere (e.g., nitrogen or argon).[7] |

| Air Sensitivity | Can form explosive peroxides upon exposure to air, especially when heated. Old or discolored (yellow or brown) sodium amide should be treated as potentially explosive. |

| Corrosivity | Causes severe burns to skin, eyes, and mucous membranes. |

| Flammability | Flammable solid. |